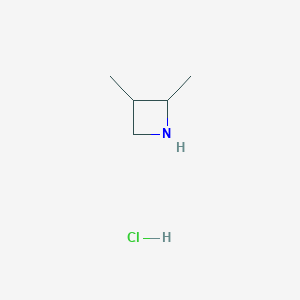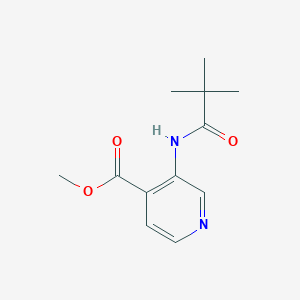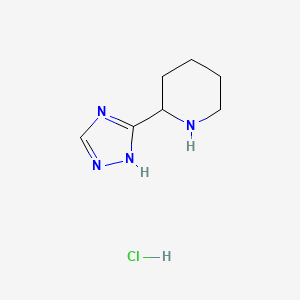![molecular formula C13H11FN4OS B1653471 N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-5-fluorothiophene-2-carboxamide CAS No. 1855890-03-7](/img/structure/B1653471.png)
N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-5-fluorothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-5-fluorothiophene-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a pyrazolo[3,4-b]pyridine core, which is known for its biological activity, and a fluorothiophene moiety, which can impart unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-5-fluorothiophene-2-carboxamide typically involves the cyclization of 5-amino-1,3-dimethylpyrazole with appropriate reagents to form the pyrazolo[3,4-b]pyridine coreCommon reagents used in these reactions include ethyl acetoacetate and ZrCl4 as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-5-fluorothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced biological activity.
Scientific Research Applications
N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-5-fluorothiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-5-fluorothiophene-2-carboxamide primarily involves the inhibition of kinase activity. The compound binds to the active site of kinases, such as TRKs, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-phenylacetamide: Similar core structure but with a phenylacetamide moiety instead of a fluorothiophene.
N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)methyl)piperidin-3-yl)methyl]-4-methylbenzenesulfonamide: Contains a piperidine and benzenesulfonamide moiety.
Uniqueness
The uniqueness of N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-5-fluorothiophene-2-carboxamide lies in its combination of a biologically active pyrazolo[3,4-b]pyridine core with a fluorothiophene moiety, which imparts unique electronic properties
Properties
CAS No. |
1855890-03-7 |
|---|---|
Molecular Formula |
C13H11FN4OS |
Molecular Weight |
290.32 |
IUPAC Name |
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-5-fluorothiophene-2-carboxamide |
InChI |
InChI=1S/C13H11FN4OS/c1-7-9-5-8(6-15-12(9)18(2)17-7)16-13(19)10-3-4-11(14)20-10/h3-6H,1-2H3,(H,16,19) |
InChI Key |
VPCRGCJGTUYZDQ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C=C(C=N2)NC(=O)C3=CC=C(S3)F)C |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)NC(=O)C3=CC=C(S3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-Bromo-5-methylphenoxy)ethyl]acetamide](/img/structure/B1653388.png)






![3-[4-(2-Chlorophenyl)-5-oxotetrazol-1-yl]propanoic acid](/img/structure/B1653398.png)
![[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1653401.png)
![Methyl 2-[(3-oxo-4H-1,4-benzoxazin-5-yl)oxy]acetate](/img/structure/B1653403.png)

![1-[3-(Dimethylamino)propyl]-4-methyl-2,6-dioxo-3H-pyridine-5-carbonitrile](/img/structure/B1653405.png)
![Tert-butyl N-[(4-carbamothioyl-1,3-thiazol-2-YL)methyl]carbamate](/img/structure/B1653407.png)
![Tert-butyl 4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)piperazine-1-carboxylate](/img/structure/B1653410.png)
